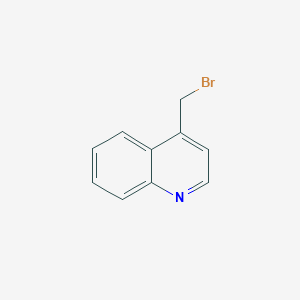

4-(Bromomethyl)quinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQXVPCIRZUOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472348 | |

| Record name | 4-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-16-6 | |

| Record name | 4-(Bromomethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Synthesis, Characterization, and Applications

Introduction: The Significance of 4-(Bromomethyl)quinoline in Modern Chemistry

This compound is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its quinoline core is a privileged structure, found in a wide array of biologically active compounds, while the reactive bromomethyl group provides a convenient handle for introducing the quinoline moiety into larger, more complex molecules.[1][2][3][4] This guide offers an in-depth exploration of the synthesis, characterization, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic importance of quinoline derivatives is well-established, with numerous examples demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][4] this compound, in particular, acts as a key intermediate, enabling the facile derivatization of the quinoline scaffold at the 4-position. This reactivity is crucial for the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.

Synthesis of this compound: A Mechanistic and Practical Overview

The most prevalent and efficient method for the synthesis of this compound involves the radical bromination of 4-methylquinoline (lepidine). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

Underlying Principles of the Wohl-Ziegler Bromination

The synthesis of this compound from 4-methylquinoline is a classic example of a Wohl-Ziegler bromination. This reaction proceeds via a free radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.

Figure 1: A simplified representation of the free radical chain mechanism in the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a well-established method for the synthesis of this compound.[5]

Materials:

-

4-methylquinoline (lepidine)

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (radical initiator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-bromosuccinimide (0.08 mole) in carbon tetrachloride.

-

Add 4-methylquinoline (0.1 mole) to the stirred suspension.

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the mixture to 60°C and then bring it to reflux.

-

Maintain the reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the hot mixture to remove the succinimide byproduct.

-

Allow the filtrate to cool, which will induce the crystallization of this compound as white crystals.

-

Collect the crystals by filtration and wash them thoroughly with water to remove any remaining succinimide.

-

Dry the product in a vacuum desiccator.

It is important to note that this compound is unstable and should be used as soon as possible after its preparation.[5]

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-91 °C[5] |

Table 1: Physical and Chemical Properties of this compound.[6]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include those for the aromatic protons of the quinoline ring and a characteristic singlet for the bromomethyl (-CH₂Br) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the quinoline ring and the bromomethyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum helps to identify the functional groups present. Characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C=N and C=C stretching of the quinoline core, are expected.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

Reactivity and Applications in Drug Development

The high reactivity of the bromomethyl group makes this compound a valuable intermediate in the synthesis of a wide range of derivatives.[3] The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, alcohols, thiols, and carbon nucleophiles.

Figure 2: The role of this compound as a key intermediate in the synthesis of diverse quinoline derivatives.

This reactivity has been extensively exploited in the development of novel therapeutic agents. For instance, quinoline derivatives have shown promise as:

-

Anticancer Agents: The quinoline scaffold can be found in several anticancer drugs, and derivatives of this compound are continuously being explored for their potential to inhibit cancer cell proliferation.[1]

-

Antimalarial Drugs: Quinoline-based compounds have a long history in the treatment of malaria, and new derivatives are being synthesized to combat drug-resistant strains of the parasite.[7]

-

Antimicrobial Agents: The broad-spectrum antimicrobial activity of quinoline derivatives makes them attractive candidates for the development of new antibiotics and antifungals.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage.[9][10][11] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][12]

-

Skin Protection: Wear chemical-resistant gloves and impervious clothing.[12]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[12]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Store in a tightly closed container in a cool, dry place.[11]

In case of accidental exposure, immediate first aid is crucial. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. In case of inhalation, move the person to fresh air. Seek immediate medical attention in all cases of exposure.[10]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the bromomethyl group, makes it an invaluable tool for the construction of novel quinoline-based molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher working with this important chemical intermediate.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 12. echemi.com [echemi.com]

"4-(Bromomethyl)quinoline" chemical properties and reactivity

An In-Depth Technical Guide to 4-(Bromomethyl)quinoline: Properties, Reactivity, and Applications

Introduction: The Versatile Quinoline Building Block

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a bromomethyl group at the 4-position.[1][2] Its significance in synthetic chemistry stems from the high reactivity of the bromomethyl group, which acts as a potent electrophilic handle. This reactivity, analogous to that of a benzylic bromide, is further enhanced by the electron-withdrawing nature of the quinoline ring system. Consequently, this compound serves as a crucial and versatile building block for introducing the quinoline-4-methyl moiety into a wide array of molecular architectures. This capability is extensively leveraged by researchers in drug discovery and materials science, where the quinoline scaffold is a well-established pharmacophore and a privileged structural motif found in numerous biologically active compounds, including kinase inhibitors and antimalarial agents.[3][4]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically encountered as a white crystalline solid.[5] It is important to note that the compound is reported to be unstable and should be used as soon as possible after preparation.[5] This instability also accounts for some variability in reported melting points.

| Property | Value | Source |

| CAS Number | 5632-16-6 | [1][2][6] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Melting Point | 58-59 °C or 88-91 °C | [5][6] |

| Appearance | White crystals/powder | [5] |

| pKa (Predicted) | 4.56 ± 0.13 | [1] |

| Solubility | Insoluble in water | [7] |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)CBr | [2] |

Synthesis of this compound

The most common and direct synthesis of this compound involves the free-radical bromination of 4-methylquinoline, also known as lepidine. This reaction selectively targets the benzylic-like methyl group due to the stability of the resulting radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide or AIBN, is often used, and the reaction is typically conducted in a non-polar solvent like carbon tetrachloride under reflux.[5]

Experimental Protocol: Synthesis from 4-Methylquinoline[5]

This protocol is adapted from a reported procedure and should be performed by trained personnel using appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

4-Methylquinoline (lepidine) (0.1 mole)

-

N-Bromosuccinimide (NBS) (0.08 mole)

-

Carbon tetrachloride (CCl₄)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

A suspension of N-bromosuccinimide (0.08 mole) in carbon tetrachloride is prepared in a round-bottom flask.

-

The suspension is stirred and heated to 60 °C.

-

4-Methylquinoline (0.1 mole) is added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained for 30 minutes.

-

After the reflux period, the mixture is filtered while hot to remove the succinimide byproduct.

-

The filtrate is allowed to cool, during which this compound crystallizes.

-

The resulting white crystals are collected and washed thoroughly with water to remove any residual succinimide.

-

The product is dried in a vacuum. It is crucial to note that the product is unstable and should be used promptly for subsequent reactions.[5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]

- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline

An In-depth Technical Guide to 4-(Bromomethyl)quinoline for Advanced Research

In the landscape of modern synthetic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1] Within this class, this compound emerges not as an end product, but as a pivotal reactive intermediate. Its strategic value lies in the chemically labile bromomethyl group attached to the 4-position of the quinoline nucleus. This feature transforms the molecule into a potent electrophilic building block, enabling chemists to readily introduce the quinoline-4-methyl moiety into diverse molecular architectures. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the synthesis of complex target molecules.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental setting. This compound is identified by the CAS Number 5632-16-6 .[2][3][4][5][6][7]

The molecular structure consists of a quinoline ring system where a hydrogen atom on the methyl group of 4-methylquinoline (lepidine) has been substituted by a bromine atom. This "benzylic-like" bromide is highly activated towards nucleophilic substitution, which is the primary source of its synthetic utility.

Molecular Structure:

-

IUPAC Name: this compound[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5632-16-6 | [2][3][5] |

| Molecular Formula | C₁₀H₈BrN | [2][3][4] |

| Molecular Weight | 222.08 g/mol | [2][4][5] |

| Appearance | White to off-white crystals/solid | [8] |

| Melting Point | 88-91 °C (unstable) | [8] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Complexity | 149 | [2] |

Synthesis Protocol: Selective Bromination of 4-Methylquinoline

The most common and efficient laboratory-scale synthesis of this compound involves the selective free-radical bromination of the methyl group of 4-methylquinoline (lepidine). This reaction, a variation of the Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source.

Causality and Experimental Rationale

-

Choice of Reagent (NBS): N-Bromosuccinimide is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is critical for promoting free-radical substitution at the activated benzylic position while minimizing competitive electrophilic aromatic substitution on the quinoline ring.

-

Reaction Conditions: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[8] The heat and, often, the addition of a radical initiator (like AIBN or benzoyl peroxide, though not explicitly mentioned in all preparations) facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The benzylic C-H bonds of the 4-methyl group are significantly weaker than the aromatic C-H bonds, making them the preferential site for hydrogen abstraction by the bromine radical.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride (a suitable volume to ensure stirring).

-

Addition of Substrate: While stirring, add 4-methylquinoline (lepidine) (0.1 mol) to the suspension.

-

Reaction: Heat the mixture to 60 °C and then bring it to a gentle reflux. Maintain reflux for approximately 30 minutes, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture and filter it while still hot to remove the succinimide byproduct.

-

Isolation: Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.

-

Purification: Collect the white crystals of this compound by filtration. Wash the crystals thoroughly with cold water to remove any remaining succinimide.

-

Drying: Dry the product under a vacuum. The resulting compound is unstable and should be used as soon as possible for subsequent reactions.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Reactivity and Core Applications

The synthetic power of this compound is derived almost entirely from the reactivity of the C-Br bond. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2 type). The bromide ion is a good leaving group, and the adjacent quinoline ring stabilizes the transition state.

This reactivity allows for the facile attachment of the quinoline-4-methyl scaffold to a wide variety of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols to form ethers.

-

N-Nucleophiles: Amines (primary, secondary) and azides to form substituted amines and azides, respectively.

-

S-Nucleophiles: Thiols to form thioethers.

-

C-Nucleophiles: Enolates and cyanides to form new C-C bonds.

This versatility makes it a valuable intermediate in the synthesis of potential drug candidates and complex heterocyclic systems. For example, derivatives of this compound are used in the preparation of molecules with anti-microbial, anti-inflammatory, and analgesic activities.[9]

Representative Reaction Scheme

The diagram below illustrates the general reaction of this compound with a generic nucleophile (Nu⁻).

Caption: General Sₙ2 reaction of this compound.

Safety, Handling, and Storage

Given its high reactivity, proper handling and storage of this compound are crucial for both experimental success and laboratory safety.

-

Chemical Stability: The compound is known to be unstable and should be used as fresh as possible after synthesis.[8] It can decompose over time, especially when exposed to light, moisture, or heat.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[6][11]

-

Storage: For short-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3] This minimizes decomposition and hydrolysis.

Conclusion

This compound stands as a powerful and versatile intermediate for the synthetic chemist. Its value is rooted in the predictable and efficient reactivity of its activated bromomethyl group, which serves as a handle for introducing the quinoline moiety into new molecular frameworks. While its instability and potential hazards demand careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness its synthetic potential in the pursuit of novel therapeutics and complex chemical structures.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5632-16-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

"4-(Bromomethyl)quinoline" IUPAC name and synonyms

An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a highly reactive heterocyclic compound that has emerged as a pivotal building block in the fields of medicinal chemistry, drug discovery, and materials science. Its structure, featuring a quinoline core functionalized with a bromomethyl group at the 4-position, renders it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The presence of the reactive bromomethyl group provides a convenient handle for introducing the quinoline-4-methyl moiety into various molecular frameworks, making it an indispensable tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, reactivity, and key applications. It is intended to serve as a resource for scientists seeking to leverage this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. Accurate identification and understanding of these properties are crucial for its proper handling, storage, and application in chemical synthesis.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromomethyl-quinoline, Quinoline, 4-(bromomethyl)-, Lepidine, α-bromo- | [3][4] |

| CAS Number | 5632-16-6 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈BrN | [3][4] |

| Molecular Weight | 222.08 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 58-59 °C or 88-91 °C | [5][7] |

| pKa (Predicted) | 4.56 ± 0.13 | [4] |

Note on Physical Properties: There is a noted discrepancy in the literature regarding the melting point. Researchers should verify the properties of their specific batch via appropriate analytical methods. The compound is also reported to be unstable and is best used as fresh as possible for synthetic applications.[7]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the free-radical bromination of 4-methylquinoline, also known as lepidine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄).

The causality behind this choice of reagents is rooted in classic radical chemistry. NBS is favored as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes undesired side reactions, such as electrophilic addition to the aromatic rings. The reaction is initiated by heat or UV light, which causes the decomposition of a radical initiator (like AIBN or benzoyl peroxide, though often the reaction can be initiated by heat alone) to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of lepidine. The resulting benzylic-type radical is resonance-stabilized by the quinoline ring system, making this position highly selective for halogenation.

Experimental Protocol: Synthesis from 4-Methylquinoline

The following protocol is adapted from established literature procedures.[7]

Materials:

-

4-Methylquinoline (Lepidine)

-

N-Bromosuccinimide (NBS)

-

Carbon Tetrachloride (CCl₄)

-

Stirring apparatus, reflux condenser, heating mantle, filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride.

-

Addition of Substrate: While stirring, add 4-methylquinoline (0.1 mol) to the suspension.

-

Initiation and Reflux: Heat the mixture to 60 °C and then bring it to a boil under reflux. Maintain reflux for approximately 30 minutes. The reaction progress can be monitored by TLC.

-

Isolation: After the reaction is complete, filter the hot mixture to remove the succinimide byproduct.

-

Crystallization: Allow the hot filtrate to cool. This compound will crystallize out as white crystals.

-

Purification: Collect the crystals by filtration. Wash the collected solid thoroughly with water to remove any remaining succinimide.

-

Drying: Dry the purified product in a vacuum desiccator. The product is unstable and should be used promptly.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which functions as an excellent electrophilic site. The C-Br bond is readily cleaved in the presence of nucleophiles, making it a potent alkylating agent for introducing the quinoline-4-methyl scaffold.

Nucleophilic Substitution Reactions

This compound readily participates in Sₙ2-type reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[8] This reactivity allows for the straightforward synthesis of diverse quinoline derivatives with tailored functionalities. The ability to selectively alkylate nucleophiles is a cornerstone of its application in building complex molecular architectures.[8]

Caption: General scheme of nucleophilic substitution.

Applications in Drug Discovery

The quinoline core is a prevalent feature in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[2][9] Consequently, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against cancer cell lines.[1] The scaffold is integral to numerous kinase inhibitors, which are designed to disrupt the signaling pathways that drive tumor growth.[9] this compound can be used to synthesize ligands that target specific enzymes or receptors implicated in cancer.

-

Antimalarial Drugs: Historically, quinoline alkaloids like quinine have been the cornerstone of malaria treatment. Modern drug discovery continues to explore novel quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum.[10]

-

Antitumor Intermediates: Related compounds, such as 8-Bromomethylquinoline, are explicitly cited as key intermediates for developing new antitumor agents, underscoring the value of the bromomethylquinoline class in oncology research.[11]

Safety, Handling, and Storage

Given its high reactivity, this compound must be handled with appropriate caution. It is classified as a hazardous substance.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[12][13][14]

-

Lachrymator: The vapors are irritating to the eyes and can cause tearing.[14]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][15]

-

Eye Protection: Wear chemical splash-resistant safety goggles or a face shield.[12][16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit.[12][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[17]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

This compound is a valuable and versatile reagent whose significance is well-established in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group make it an ideal starting material for creating libraries of functionalized quinoline derivatives. For researchers in drug development and materials science, a thorough understanding of its properties, handling requirements, and synthetic potential is key to unlocking its full utility in the creation of novel and impactful molecules.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. prepchem.com [prepchem.com]

- 8. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

The Synthesis and Strategic Importance of 4-(Bromomethyl)quinoline: A Technical Guide for Chemical Innovators

Abstract

This technical guide provides an in-depth exploration of 4-(bromomethyl)quinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its historical discovery, tracing back to early synthetic methodologies, and elucidate the chemical principles that underscore its preparation. The guide will offer a comparative analysis of key synthetic routes, a detailed experimental protocol for a foundational synthesis, and a discussion of its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, providing both historical context and practical insights into the utility of this versatile building block.

Introduction: The Quinoline Scaffold and the Significance of the 4-Bromomethyl Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline nucleus is paramount in modulating its pharmacological profile.

The introduction of a bromomethyl group at the 4-position of the quinoline ring yields this compound, a highly reactive and versatile intermediate. The benzylic-like nature of the bromomethyl group, adjacent to the aromatic quinoline system, renders the bromine atom an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups, making this compound a cornerstone for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery programs.[3][4]

Historical Context and Discovery

The journey of this compound as a valuable synthetic intermediate gained significant traction in the mid-20th century. While the broader field of quinoline chemistry dates back to the 19th century with the isolation of quinoline from coal tar, the targeted synthesis of specifically functionalized derivatives like this compound emerged from the growing need for versatile building blocks in organic synthesis.

A landmark publication in 1949 by Kaslow and Raymond in the Journal of the American Chemical Society detailed a practical and efficient method for the synthesis of this compound from its precursor, 4-methylquinoline (lepidine). This method, utilizing N-bromosuccinimide (NBS) as a brominating agent, provided a reliable route to this reactive intermediate and opened the door for its widespread use in research and development. The choice of NBS was crucial, as it allowed for the selective bromination of the methyl group without affecting the aromatic quinoline ring, a testament to the growing understanding of free-radical chemistry at the time.

Evolution of Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved from the foundational free-radical bromination to more diverse and sophisticated methods. Understanding these methodologies is crucial for selecting the most appropriate route based on substrate availability, desired purity, and scalability.

Foundational Synthesis: Free-Radical Bromination of 4-Methylquinoline

The most established and widely utilized method for the synthesis of this compound is the free-radical bromination of 4-methylquinoline (lepidine) using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by photochemical means (UV light).

The mechanism proceeds through a classic free-radical chain reaction:

-

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methylquinoline, generating a resonance-stabilized benzylic-type radical.

-

Propagation: The benzylic radical reacts with a molecule of NBS to form this compound and a succinimidyl radical. This succinimidyl radical then abstracts a hydrogen from another molecule of 4-methylquinoline, continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-Radical Bromination of 4-Methylquinoline.

Comparative Analysis of Synthetic Routes

While the NBS-based bromination remains a cornerstone, other methods for synthesizing the quinoline core and its functionalized derivatives have been developed. These often provide access to a wider range of substituted products.

| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| NBS Bromination | 4-Methylquinoline | NBS, Radical Initiator (AIBN/Benzoyl Peroxide), CCl4 or other inert solvent, reflux | High selectivity for the methyl group, good yields, well-established. | Use of halogenated solvents, potential for over-bromination. |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Builds the quinoline ring and can incorporate functionality at various positions. | Requires specific carbonyl compounds, may not be suitable for all substitution patterns. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., H2SO4), Oxidizing Agent | A classic method for quinoline synthesis, tolerant of some functional groups. | Harsh reaction conditions, often produces mixtures of products. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl Compound | Acid or Base catalyst | Convergent synthesis, good for producing substituted quinolines. | Availability of substituted 2-aminobenzaldehydes/ketones can be a limitation. |

Experimental Protocol: Synthesis of this compound via NBS Bromination

The following protocol is adapted from the method described by Kaslow and Raymond (1949).

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified chemical laboratory with appropriate safety precautions.

Materials and Reagents

-

4-Methylquinoline (lepidine)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (or a suitable alternative non-polar solvent)

-

Water (distilled or deionized)

Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (1 equivalent).

-

Add carbon tetrachloride to dissolve the 4-methylquinoline.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.

-

Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Self-Validation

-

Choice of NBS: NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator: Benzoyl peroxide is used to initiate the free-radical chain reaction. Without it, the reaction would be significantly slower.

-

Inert Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be considered.

-

Workup: The aqueous wash is critical to remove the succinimide byproduct, which is water-soluble. Proper drying of the organic layer is essential before solvent removal to obtain a pure product.

Caption: Experimental Workflow for the Synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The reactive bromomethyl group is readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse side chains and functional groups.

A notable example of a related compound's importance is the use of 4-(bromomethyl)quinolin-2(1H)-one as a key intermediate in the synthesis of Rebamipide , a gastroprotective agent.[5] This underscores the value of the bromomethylquinoline core in constructing biologically active molecules.

Furthermore, the broader quinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine and mefloquine being prominent examples.[6][7] The ability to functionalize the 4-position of the quinoline ring, as facilitated by this compound, is a key strategy in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum.[6][7]

The introduction of various substituents via nucleophilic displacement on the bromomethyl group allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug-like characteristics.

Conclusion

This compound stands as a testament to the power of a well-designed chemical intermediate. Its historical synthesis via free-radical bromination provided a gateway for its widespread application in organic synthesis. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and historical context is invaluable. As the quest for novel therapeutics continues, the strategic use of versatile building blocks like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "4-(Bromomethyl)quinoline" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)quinoline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5632-16-6), a key intermediate in pharmaceutical synthesis and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretations grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind experimental choices and spectral features, providing researchers, scientists, and drug development professionals with a self-validating framework for the structural elucidation of this compound. The guide includes detailed experimental protocols, data tables, and visual diagrams to ensure both clarity and practical utility.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with a bromomethyl group at the 4-position.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials such as quinine and chloroquine.[2] The bromomethyl group serves as a highly reactive electrophilic handle, making this molecule an invaluable building block for introducing the quinolin-4-ylmethyl moiety into larger, more complex structures through nucleophilic substitution reactions.

Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, providing the foundational knowledge required for its confident identification.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates its spectroscopic output. The molecule consists of two main parts: the rigid, aromatic quinoline ring system and the flexible, reactive bromomethyl side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, interpretable signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is dictated by the chemical environment of each proton. In this compound, we anticipate two distinct regions: the aromatic region (for the quinoline protons) and the aliphatic region (for the bromomethyl protons).

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organics and its single residual peak at ~7.26 ppm, which typically does not interfere with the signals of interest.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₂ | ~8.9 | Doublet (d) | ~4.5 | 1H |

| H₈ | ~8.1 | Doublet (d) | ~8.5 | 1H |

| H₅ | ~8.0 | Doublet (d) | ~8.5 | 1H |

| H₇ | ~7.7 | Triplet (t) | ~7.5 | 1H |

| H₆ | ~7.6 | Triplet (t) | ~7.5 | 1H |

| H₃ | ~7.5 | Doublet (d) | ~4.5 | 1H |

| -CH₂Br | ~4.8 | Singlet (s) | N/A | 2H |

Interpretation of ¹H NMR Data:

-

Aromatic Protons (δ 7.5-8.9 ppm): The protons on the quinoline ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom, causing them to resonate at high chemical shifts.

-

H₂: This proton is adjacent to the nitrogen atom, making it the most deshielded proton of the quinoline system, thus appearing furthest downfield.[3]

-

H₃: This proton is coupled to H₂ (ortho coupling), resulting in a doublet.

-

H₅, H₆, H₇, H₈: These protons on the benzene portion of the quinoline ring exhibit typical splitting patterns for a substituted benzene ring. H₅ and H₈ often appear as doublets, while H₆ and H₇ appear as triplets (or more complex multiplets due to coupling with multiple neighbors).

-

-

Methylene Protons (-CH₂Br, δ ~4.8 ppm): This signal is a sharp singlet because there are no adjacent protons for it to couple with. Its chemical shift is significantly downfield from a typical alkyl proton (~1.2 ppm) due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic quinoline ring. This singlet integrating to 2H is a hallmark of the this compound structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₂ | ~151.0 |

| C₄ | ~148.5 |

| C₈ₐ | ~147.0 |

| C₇ | ~130.5 |

| C₅ | ~129.5 |

| C₆ | ~128.0 |

| C₄ₐ | ~127.0 |

| C₈ | ~125.0 |

| C₃ | ~122.0 |

| -CH₂Br | ~32.0 |

Interpretation of ¹³C NMR Data:

-

Aromatic Carbons (δ 122-151 ppm): The ten carbons of the quinoline ring are all sp² hybridized and resonate in the aromatic region.[4] Carbons directly attached to or near the nitrogen atom (C₂, C₈ₐ) are typically found at higher chemical shifts. The carbon bearing the bromomethyl group (C₄) is also significantly deshielded.

-

Methylene Carbon (-CH₂Br, δ ~32.0 ppm): This sp³ hybridized carbon resonates in the aliphatic region. Its chemical shift is higher than that of a simple alkane carbon (~10-20 ppm) due to the "heavy atom effect" and the electronegativity of the attached bromine atom, which draws electron density away from the carbon nucleus.

Standard NMR Experimental Protocol

Trustworthiness: This protocol is a self-validating system. The use of a known internal standard (TMS) and a standard deuterated solvent ensures reproducibility and accuracy of the chemical shifts.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing crucial information about the functional groups present.

Expertise & Experience: While KBr pellets can be used, Attenuated Total Reflectance (ATR) is often preferred for modern solid-state analysis. It requires minimal sample preparation and avoids potential complications from moisture in the KBr.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1620-1570 | C=C / C=N Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 850-750 | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |

| 650-550 | C-Br Stretch | Alkyl Halide |

Interpretation of IR Data:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic quinoline system.[5]

-

Aliphatic C-H Stretch (2980-2850 cm⁻¹): These weaker absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.

-

Aromatic Ring Stretches (1620-1400 cm⁻¹): The sharp, strong absorptions in this "fingerprint" region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline core.[6] The specific pattern of these bands is highly characteristic of the quinoline scaffold.

-

C-Br Stretch (650-550 cm⁻¹): A moderate to strong absorption in the low-frequency region of the spectrum is indicative of the C-Br stretching vibration, providing direct evidence for the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

Expertise & Experience: Electron Ionization (EI) is a robust "hard" ionization technique ideal for this type of molecule. It provides a clear molecular ion and a rich, reproducible fragmentation pattern that is excellent for structural confirmation and library matching.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion | Significance |

| 221 / 223 | [C₁₀H₈BrN]⁺˙ | Molecular Ion (M⁺˙) peak cluster |

| 142 | [C₁₀H₈N]⁺ | [M - Br]⁺, loss of a bromine radical |

| 141 | [C₁₀H₇N]⁺˙ | [M - HBr]⁺˙, loss of hydrogen bromide |

Interpretation of Mass Spectrometry Data:

-

The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).[7] This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units (e.g., at m/z 221 and 223). The observation of this "M/M+2" pattern is conclusive evidence for the presence of a single bromine atom in the molecule.[7]

-

Fragmentation Pathway: Under EI conditions, the molecular ion is a high-energy radical cation that readily fragments. The weakest bond is the C-Br bond. Cleavage of this bond results in the loss of a bromine radical (•Br) to form a highly stable quinolin-4-ylmethyl cation at m/z 142. This is often the base peak (most intense peak) in the spectrum.

References

- 1. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility for 4-(Bromomethyl)quinoline

This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel therapeutic agents and functional materials.[1] Its utility as a reactive intermediate hinges on its effective dissolution in appropriate solvents to ensure homogenous reaction conditions, predictable reaction kinetics, and optimal yields. Understanding the solubility profile of this compound is, therefore, not merely a matter of procedural convenience but a fundamental prerequisite for its successful application. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, blending theoretical predictions with practical, field-proven methodologies for its empirical determination.

Deconstructing the Molecule: A Physicochemical Approach to Predicting Solubility

The solubility of a compound is primarily governed by its molecular structure, polarity, and its capacity for intermolecular interactions with the solvent.[2] An analysis of the structure of this compound (Figure 1) provides valuable insights into its expected solubility behavior.

Figure 1. Chemical Structure of this compound

Caption: The structure of this compound, highlighting the moderately polar quinoline core and the polar bromomethyl substituent.

The molecule can be dissected into two key components:

-

The Quinoline Core: This bicyclic aromatic system, containing a nitrogen atom, imparts a degree of polarity to the molecule. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. Quinoline itself is known to be soluble in a wide array of organic solvents.[3]

-

The Bromomethyl Group (-CH₂Br): This substituent introduces further polarity due to the electronegativity of the bromine atom. This group can participate in dipole-dipole interactions.

Based on the principle of "like dissolves like," we can anticipate that this compound will exhibit favorable solubility in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be lower, though the presence of the aromatic quinoline ring may still allow for some degree of van der Waals interactions. The computed XLogP3 value of 2.8 further suggests a balance between lipophilicity and polarity.[4]

Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor will strongly solvate the polar regions of the molecule.[6] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Moderate to High | The ketone functional group in acetone provides polarity for effective solvation. | |

| Acetonitrile | Moderate | While polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower, but still significant, solubility. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, but the overall polarity is lower than polar aprotic solvents. |

| Methanol | Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities should allow for moderate solubility. | |

| Moderately Polar | Dichloromethane (DCM) | Moderate to High | The polarity of DCM is well-suited to dissolve moderately polar compounds like this compound. |

| Chloroform | Moderate to High | Similar in polarity to DCM, chloroform is expected to be a good solvent. | |

| Ethyl Acetate | Moderate | The ester functionality provides sufficient polarity for dissolution. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the quinoline ring, leading to some solubility. |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar aspects of the molecule, resulting in poor solubility. |

Key Factors Influencing the Solubility of this compound

Several experimental parameters can be adjusted to influence the solubility of this compound. A systematic understanding of these factors is crucial for optimizing experimental conditions.

Caption: Key factors that influence the solubility of this compound.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice of the solid. Applying heat can therefore be a simple and effective method to dissolve a greater amount of this compound. However, it is crucial to consider the thermal stability of the compound, as excessive heat could lead to degradation.

-

Solvent Polarity: As detailed in the predicted solubility profile, the choice of solvent is paramount. The principle of "like dissolves like" is the guiding tenet.[8] A solvent that closely matches the polarity of this compound will be the most effective.

-

Purity of the Compound: The presence of impurities can sometimes affect solubility. In some cases, impurities can disrupt the crystal lattice, making the compound easier to dissolve. Conversely, certain impurities might be less soluble and could give a false impression of the overall solubility.

Experimental Protocol for the Determination of Solubility

Given the absence of extensive published solubility data, an empirical determination is often necessary. The following protocol provides a robust and reliable method for determining the solubility of this compound in a chosen organic solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

To a series of vials, add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer or a shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid disturbing the solid, it is advisable to use a filter-tipped pipette or to centrifuge the vials and then sample the supernatant.

-

-

Analysis of the Supernatant:

-

Gravimetric Method: Accurately weigh a clean, dry vial. Transfer a known volume of the supernatant to the vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial. The mass of the dissolved solid can then be determined.

-

Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, create a calibration curve of absorbance versus concentration using solutions of known concentrations. Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance. Use the calibration curve to determine the concentration.

-

Chromatographic Method (HPLC): Prepare a calibration curve of peak area versus concentration using standard solutions. Dilute the saturated supernatant and inject it into the HPLC system. Determine the concentration from the peak area using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the amount of solute determined in the known volume of the supernatant.

-

Interpreting and Applying Solubility Data

The experimentally determined solubility data is invaluable for:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for reaction success.[10]

-

Purification Strategy: Solubility differences are the basis for purification techniques like recrystallization. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Formulation Development: In drug development, solubility in various physiological and non-physiological media is a key parameter that influences bioavailability.[11]

-

Predictive Modeling: The generated data can contribute to the development of quantitative structure-property relationship (QSPR) models for predicting the solubility of other related compounds.[12]

Conclusion

While a comprehensive, publicly available database on the solubility of this compound is lacking, a systematic approach based on its molecular structure and the principles of polarity allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic and moderately polar solvents such as alcohols and chlorinated hydrocarbons, and poorly soluble in nonpolar solvents like hexane. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. A thorough understanding and empirical validation of the solubility of this compound are essential for its effective and efficient use in research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. thecalculatedchemist.com [thecalculatedchemist.com]

- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Hazard Assessment and Safe Handling Protocols

Section 1: Executive Summary of Hazards

4-(Bromomethyl)quinoline (CAS No. 5632-16-6) is a heterocyclic organic compound utilized in chemical synthesis, particularly in the development of pharmaceutical agents and biologically active molecules.[1][2] While some safety data sheets (SDS) for this specific compound lack detailed GHS classification, a comprehensive hazard assessment based on its chemical structure and data from closely related analogues reveals significant potential risks.[3][4] The primary hazards are associated with the high reactivity of the bromomethyl group, which classifies the molecule as a potent lachrymator and an alkylating agent. Analogous compounds, such as 4-(Bromomethyl)-2(1H)-quinolinone, are classified as causing severe skin burns and serious eye damage.[5][6][7] Therefore, this compound must be handled with stringent safety protocols, assuming it is corrosive, a severe irritant, and potentially toxic. This guide provides a detailed framework for researchers and drug development professionals to understand these risks and implement field-proven safety measures to mitigate exposure.

Section 2: Physicochemical Identity and Properties

A clear understanding of the compound's basic properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| Synonyms | 4-Brommethyl-chinolin, Lepidine, α-bromo- | [4][8] |

| CAS Number | 5632-16-6 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 88-91 °C | [8] |

| Solubility | Insoluble in water[6]; Soluble in carbon tetrachloride[8] | [6][8] |

| Chemical Instability | The compound is noted to be unstable and should be used promptly after synthesis.[8] | [8] |

Section 3: Hazard Identification and Mechanistic Insights

The hazard profile of this compound is dominated by the reactivity of the benzylic bromide functional group. While specific toxicological data for this exact molecule is sparse[3], the mechanism of its hazardous action can be inferred from fundamental chemical principles and data from structural analogues.

The Benzylic Bromide Moiety: A Reactive Alkylating Agent

The core hazard stems from the C-Br bond in the bromomethyl group. This bond is susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 reactions). The quinoline ring stabilizes the carbocation intermediate that would be formed in an Sₙ1 pathway, making the bromide an excellent leaving group.

This reactivity means this compound is a potent alkylating agent . In a biological context, it can covalently bond to nucleophilic functional groups found in biomolecules like DNA, RNA, and proteins (e.g., -SH groups in cysteine, -NH₂ groups in lysine, and nitrogen atoms in nucleic acid bases). This indiscriminate alkylation can disrupt cellular function, leading to cytotoxicity and potentially mutagenicity. Although no specific carcinogenicity data is available for this compound[6], its nature as an alkylating agent warrants treating it as a suspected mutagen and potential carcinogen.

Corrosivity and Lachrymatory Effects

Many benzylic halides are potent lachrymators, causing intense irritation and tearing upon exposure to the eyes and respiratory tract. This is a rapid-onset effect. The SDS for the closely related 4-(Bromomethyl)-2(1H)-quinolinone explicitly notes it is a lachrymator and causes severe skin burns and eye damage.[5][6][7] It is imperative to assume this compound shares these properties. Contact with moisture on the skin or mucous membranes can lead to the release of hydrobromic acid (HBr), causing severe chemical burns.

Comparative Hazard Data from Structural Analogues

To build a conservative and safe handling protocol, it is instructive to review the documented GHS classifications for similar quinoline compounds.

| Compound | GHS Classification | Source(s) |

| 4-(Bromomethyl)-2(1H)-quinolinone | Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1/2A), Lachrymator | [5][6][7] |

| 8-(Bromomethyl)quinoline | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) | [9][10] |

| 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [11] |

| Quinoline (Parent Compound) | Toxic if swallowed, Harmful in contact with skin, Causes skin/eye irritation, Suspected of causing genetic defects, May cause cancer | [12] |

Section 4: Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

-

Primary Containment: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to dilute any fugitive emissions.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling area.[7]

Administrative Controls

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Training: All personnel must receive documented training on the specific hazards of this compound and the emergency procedures before beginning work.

-

Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

-

Waste Management: Establish a dedicated, clearly labeled hazardous waste stream for the compound and any contaminated materials.

Personal Protective Equipment (PPE) Selection Logic

PPE is the last line of defense and must be selected to protect against all potential routes of exposure.

Caption: PPE selection logic based on exposure routes.

-

Eye/Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.

-

Skin Protection: Wear a flame-resistant laboratory coat with tight-fitting cuffs.[3] Use chemically resistant gloves, such as nitrile or neoprene. Given the corrosive nature, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or puncture before use.[7]

-

Respiratory Protection: If there is any risk of dust formation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][13]

Section 5: Standard Operating Procedures (SOPs)

SOP: Weighing and Handling of Solid this compound

-

Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, container for the compound) inside the fume hood.

-

Inerting (Optional but Recommended): For reactions sensitive to moisture, perform weighing under a gentle stream of inert gas (Nitrogen or Argon) to minimize hydrolysis and release of HBr.

-

Weighing: Carefully transfer the required amount of solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust. Use a spatula to gently scoop and tap the solid; do not pour directly from the bottle if it can be avoided.

-

Closure: Immediately and securely close the primary stock container.

-

Cleanup: Decontaminate the spatula and any surfaces within the fume hood where the solid may have settled using a cloth dampened with a suitable solvent (e.g., ethanol), followed by a wipe-down with a neutralizing solution (e.g., 5% sodium bicarbonate). Dispose of all contaminated materials (weigh boats, wipes, gloves) in the designated solid hazardous waste container.

SOP: Storage

-

Container: Store in the original, tightly sealed container.[5]

-

Location: Keep in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][5]

-

Segregation: Store separately from strong bases and reactive chemicals. Do not store in areas with high moisture.